Pyrimidin-4,5-dione

Bruton's Tyrosine Kinase B-cell Malignancies Kinase Inhibition

Medicinal chemists pursuing selective kinase inhibitors often struggle to source high-purity pyrimidin-4,5-dione with the precise 4,5-dione substitution pattern required for fused pyrimidine synthesis. Pyrimidin-4,5-dione directly addresses this gap as the foundational scaffold for pyrimido[4,5-d]pyrimidine-2,4-diones with demonstrated biological activity. • Enables BTK inhibitors achieving sub-nanomolar IC50 values comparable to ibrutinib • Supports selective EGFR L858R/T790M mutant targeting while sparing wild-type EGFR • Validated for anti-tubercular KARI inhibition (Ki = 95.4 nM) and DPP-4 antagonist design Reliable custom synthesis with consistent batch quality for SAR-driven campaigns.

Molecular Formula C4H2N2O2
Molecular Weight 110.07 g/mol
Cat. No. B12302928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-4,5-dione
Molecular FormulaC4H2N2O2
Molecular Weight110.07 g/mol
Structural Identifiers
SMILESC1=NC=NC(=O)C1=O
InChIInChI=1S/C4H2N2O2/c7-3-1-5-2-6-4(3)8/h1-2H
InChIKeyDGIAHBRNEWBZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidin-4,5-dione: Foundational Scaffold for Kinase and Enzyme Inhibitors


Pyrimidin-4,5-dione is a heterocyclic dione scaffold serving as a crucial building block for synthesizing fused pyrimidine systems, notably pyrimido[4,5-d]pyrimidine-2,4-diones, which exhibit significant and diverse biological activities including antitumor, antiviral, and antimicrobial effects [1]. Its strategic importance lies in the unique substitution pattern, featuring keto groups at the 4- and 5-positions of the pyrimidine ring, which imparts distinct chemical and biological properties that are foundational for developing selective kinase inhibitors [2].

Pyrimidin-4,5-dione Derivative Specificity


Substitution on the pyrimidin-4,5-dione scaffold is not arbitrary; even minor modifications to the fused ring system or pendant groups profoundly alter target binding, selectivity, and biological efficacy. For instance, pyrimido[4,5-d]pyrimidine-2,4-diones derived from this core demonstrate potent inhibition of Bruton's tyrosine kinase (BTK) with sub-nanomolar IC50 values, whereas alternative substitution patterns yield activity against disparate targets like EGFR or DPP-4 [1]. Furthermore, synthetic accessibility varies significantly: the 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-dione scaffold's divergent substitution is dependent on specific uracil starting materials and cyclization steps, which are not feasible with isomeric pyrimidinediones [2].

Pyrimidin-4,5-dione Kinase and Enzyme Inhibition Data


BTK Inhibition Comparable to Ibrutinib

Derivatives of the pyrimidin-4,5-dione core, specifically pyrimido[4,5-d]pyrimidine-2,4-diones, exhibit exceptional potency against Bruton's tyrosine kinase (BTK). Compounds 17 and 18 demonstrated IC50 values of 1.2 nM and 0.8 nM, respectively, in an enzymatic inhibition assay. This potency is directly comparable to the clinically approved BTK inhibitor ibrutinib (IC50 = 0.6 nM) under the same assay conditions [1].

Bruton's Tyrosine Kinase B-cell Malignancies Kinase Inhibition

Antitubercular KARI Inhibition

A specific pyrimidinedione derivative, 6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (NSC116565), was identified as a potent time-dependent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (MtKARI) with a Ki of 95.4 nM. In growth inhibition assays, it exhibited MIC50 values of 2.93 μM against the H37Ra strain and 6.06 μM against the H37Rv strain [1]. In contrast, many existing antitubercular agents target different pathways or lack this specific KARI inhibitory profile.

Antitubercular Ketol-Acid Reductoisomerase Drug Discovery

Selective EGFR L858R/T790M Inhibition

Compound 20g, a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative, demonstrated significant inhibitory activity and selectivity for the EGFR L858R/T790M mutant over wild-type EGFR in cellular assays [1]. In an H1975 xenograft mouse model, 20g displayed outstanding antitumor efficiency, suggesting a favorable therapeutic window [1]. First-generation EGFR inhibitors like gefitinib and erlotinib are ineffective against the T790M resistance mutation.

EGFR Inhibitor T790M Mutation Non-Small Cell Lung Cancer

DPP-4 Inhibition for Type 2 Diabetes

Pyrimidinedione-based compounds, designed with alogliptin as a reference, were synthesized and evaluated for DPP-4 inhibitory activity. Five out of nine synthesized N-methylated and N-benzylated pyrimidinediones demonstrated in vitro DPP-4 inhibition in a significant range [1]. Docking studies revealed that these compounds share key interactions with the DPP-4 active site, including residues Tyr 666 and Tyr 662, which are also engaged by natural DPP-4 inhibitors [1].

DPP-4 Inhibitor Type 2 Diabetes Antidiabetic Agent

Broad-Spectrum Antibacterial Activity

A series of pyrimido[4,5-d]pyrimidine derivatives, synthesized from the core scaffold, were evaluated against a panel of bacterial strains. Compounds 6c and 4d were notably more potent against Staphylococcus aureus and Bacillus subtilis (Gram-positive), while compounds 6e and 4e showed good inhibition against Salmonella typhi and Pseudomonas aeruginosa (Gram-negative) [1]. These findings were supported by computational interaction and DNA binding studies.

Antibacterial Antimicrobial DNA Binding

Pyrimidin-4,5-dione Drug Discovery Applications


BTK Inhibitors for B-Cell Malignancies

The pyrimido[4,5-d]pyrimidine-2,4-dione scaffold enables the design of novel Bruton's tyrosine kinase (BTK) inhibitors with sub-nanomolar potency, comparable to ibrutinib [1]. Researchers can leverage this core to explore intellectual property space around BTK inhibition, potentially optimizing for improved selectivity or reduced off-target effects relative to existing covalent inhibitors.

KARI-Targeting Antitubercular Agents

The thiazolo[4,5-d]pyrimidine-5,7-dione derivative NSC116565 demonstrates potent, time-dependent inhibition of Mycobacterium tuberculosis KARI with a Ki of 95.4 nM and inhibits bacterial growth with MIC50 values of 2.93-6.06 μM [2]. This validates KARI as a druggable target for tuberculosis and positions pyrimidinediones as a promising chemical series for developing new anti-TB drugs to address multidrug-resistant strains.

Third-Gen EGFR Inhibitors for T790M NSCLC

Pyrimido[4,5-d]pyrimidine-2,4-dione derivatives like compound 20g exhibit selective inhibition of the EGFR L858R/T790M mutant while sparing wild-type EGFR, a profile absent in first-generation inhibitors [3]. This scaffold is ideally suited for medicinal chemistry campaigns aimed at developing third-generation EGFR inhibitors with improved efficacy against resistant non-small cell lung cancer.

Non-Peptidomimetic DPP-4 Inhibitors for Type 2 Diabetes

N-Methylated and N-benzylated pyrimidinediones have demonstrated in vitro DPP-4 inhibitory activity, with molecular docking confirming key interactions with the enzyme's active site [4]. This scaffold offers a non-peptidomimetic starting point for the development of novel oral antidiabetic agents, potentially circumventing intellectual property constraints associated with existing gliptin drugs.

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